Ethanone, 1-(4-chloro-3,5-difluorophenyl)-2,2-difluoro- Ethanone, 1-(4-chloro-3,5-difluorophenyl)-2,2-difluoro-
Brand Name: Vulcanchem
CAS No.: 1823324-57-7
VCID: VC16232024
InChI: InChI=1S/C8H3ClF4O/c9-6-4(10)1-3(2-5(6)11)7(14)8(12)13/h1-2,8H
SMILES:
Molecular Formula: C8H3ClF4O
Molecular Weight: 226.55 g/mol

Ethanone, 1-(4-chloro-3,5-difluorophenyl)-2,2-difluoro-

CAS No.: 1823324-57-7

Cat. No.: VC16232024

Molecular Formula: C8H3ClF4O

Molecular Weight: 226.55 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 1-(4-chloro-3,5-difluorophenyl)-2,2-difluoro- - 1823324-57-7

Specification

CAS No. 1823324-57-7
Molecular Formula C8H3ClF4O
Molecular Weight 226.55 g/mol
IUPAC Name 1-(4-chloro-3,5-difluorophenyl)-2,2-difluoroethanone
Standard InChI InChI=1S/C8H3ClF4O/c9-6-4(10)1-3(2-5(6)11)7(14)8(12)13/h1-2,8H
Standard InChI Key WXDBGGQBFFHURA-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1F)Cl)F)C(=O)C(F)F

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure comprises a phenyl ring substituted with chlorine at the 4-position and fluorine atoms at the 3- and 5-positions. The ethanone group at the 1-position bears two additional fluorine atoms, resulting in the systematic IUPAC name 1-(4-chloro-3,5-difluorophenyl)-2,2-difluoroethanone. Key identifiers include:

PropertyValueSource
Molecular FormulaC₈H₃ClF₄O
Molecular Weight226.55 g/mol
CAS No.1823324-57-7
SMILESC1=C(C=C(C(=C1F)Cl)F)C(=O)C(F)F
InChIKeyWXDBGGQBFFHURA-UHFFFAOYSA-N

The planar phenyl ring and electron-withdrawing halogen substituents create a polarized ketone group, facilitating nucleophilic attack and electrophilic substitution reactions.

Synthesis Methods

General Approaches

Synthesis routes for this compound remain proprietary, but analogous aryl ketones are commonly prepared via Friedel-Crafts acylation or halogenation of pre-formed ketones. A plausible pathway involves:

  • Friedel-Crafts Acylation: Reaction of 4-chloro-3,5-difluorobenzene with chloroacetyl chloride in the presence of AlCl₃.

  • Halogen Exchange: Replacement of chlorine atoms in the ethanone group with fluorine using HF or KF under controlled conditions.

Chemical Properties and Reactivity

Physicochemical Properties

PropertyValueSource
Purity95%
Storage Temperature4–8°C
Hazard StatementsH315, H319, H335

The compound is classified as a Warning (GHS07) due to skin/eye irritation and respiratory sensitization risks .

Reaction Profile

The ketone group participates in classic nucleophilic additions (e.g., Grignard reactions), while the halogenated phenyl ring undergoes electrophilic substitution, albeit slower due to electron-withdrawing effects. Notable reactions include:

  • Reduction: Conversion to 1-(4-chloro-3,5-difluorophenyl)-2,2-difluoroethanol using NaBH₄.

  • Nucleophilic Aromatic Substitution: Replacement of chlorine with amines or alkoxides under high-temperature conditions.

Biological Activity and Applications

Agrochemical Uses

In agrochemistry, it serves as a precursor for herbicides and pesticides, leveraging its stability under environmental conditions.

Comparison with Structural Analogs

CompoundMolecular FormulaKey DifferencesApplications
1-(4-Chloro-3,5-difluorophenyl)-2,2,2-trifluoroethanoneC₈H₂ClF₅OAdditional fluorine at ethanoneEnhanced metabolic stability
2-Chloro-1-(3,4-difluorophenyl)ethanoneC₈H₅ClF₂OAltered halogen positionsLower reactivity

The trifluoro derivative ( ) exhibits greater lipophilicity, while positional isomerism in reduces electrophilicity.

Research Gaps and Future Directions

Current limitations include sparse toxicological data and scalable synthesis challenges. Future work should prioritize:

  • Toxicity Profiling: Chronic exposure studies in model organisms.

  • Process Optimization: Catalytic methods to improve yield and reduce waste.

  • Targeted Drug Delivery: Functionalization for site-specific activity.

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